

Application Notes and Protocols for ICG-TCO Conjugation to Antibodies

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Compound of Interest

Compound Name: *Icg-tco*

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This document provides a detailed guide for the conjugation of Indocyanine Green (ICG) to antibodies using trans-cyclooctene (TCO) via a bioorthogonal click chemistry approach. This method involves a two-step process: first, the modification of the antibody with a TCO moiety, and second, the inverse-electron-demand Diels-Alder (IEDDA) reaction with a tetrazine-functionalized ICG dye. This highly efficient and specific conjugation strategy is ideal for creating fluorescently labeled antibodies for a variety of applications, including in vivo imaging and flow cytometry.

The IEDDA reaction between a TCO-modified antibody and a tetrazine-labeled payload is a cornerstone of modern bioconjugation, prized for its rapid kinetics and biocompatibility.^{[1][2][3][4]} This catalyst-free click chemistry reaction proceeds efficiently in aqueous environments, making it particularly well-suited for sensitive biological molecules like antibodies.^[1]

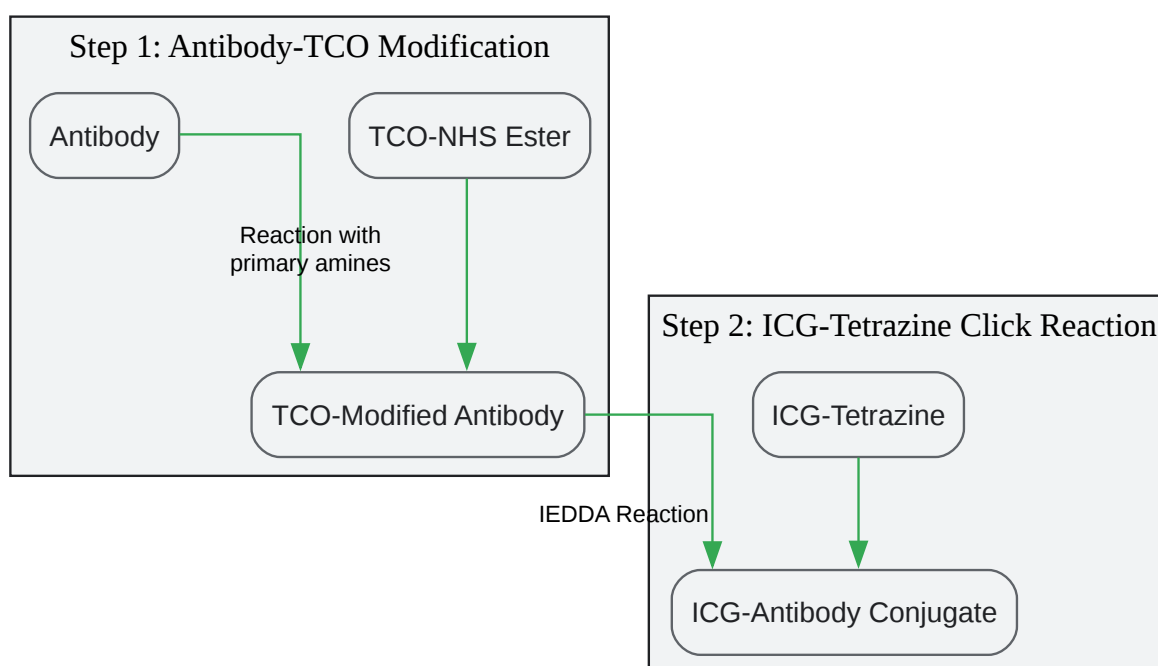
I. Principle of ICG-TCO Conjugation

The conjugation process leverages the principles of bioorthogonal chemistry, specifically the IEDDA reaction. The overall workflow is a two-step process:

- **Antibody-TCO Modification:** The antibody is first functionalized with a TCO group. This is typically achieved by reacting the primary amine groups (e.g., on lysine residues) of the antibody with an N-hydroxysuccinimide (NHS) ester of TCO.

- **ICG-Tetrazine Click Reaction:** The TCO-modified antibody is then reacted with an ICG molecule that has been functionalized with a tetrazine (Tz) group. The IEDDA reaction between the TCO and tetrazine forms a stable covalent bond, resulting in the final ICG-antibody conjugate. This reaction is highly specific and proceeds rapidly under physiological conditions.

Diagram of the Two-Step Conjugation Workflow



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Caption: A flowchart illustrating the two-step process of **ICG-TCO** conjugation to an antibody.

II. Quantitative Data Summary

The following table summarizes key quantitative parameters for the **ICG-TCO** antibody conjugation protocol. These values are starting points and may require optimization for specific antibodies and applications.

Parameter	Recommended Range	Notes
Antibody-TCO Modification		
Molar Ratio of TCO-NHS to Antibody	5 - 20 equivalents	Higher ratios can lead to a higher degree of labeling but may also impact antibody function.
Reaction Time	1 - 3 hours	Incubation at room temperature is generally sufficient.
Reaction pH	7.5 - 8.5	A slightly alkaline pH facilitates the reaction with primary amines.
ICG-Tetrazine Click Reaction		
Molar Ratio of ICG-Tetrazine to TCO-Antibody	1.5 - 5 equivalents	A slight excess of the ICG-tetrazine ensures complete reaction with the TCO groups on the antibody.
Reaction Time	30 - 90 minutes	The IEDDA reaction is typically very fast.
Reaction Temperature	Room Temperature (20-25°C)	The reaction proceeds efficiently at ambient temperature.
Purification and Characterization		
Purification Method	Size-Exclusion Chromatography (SEC) / Desalting Columns	Effective for removing excess, unreacted reagents.
Degree of Labeling (DOL)	2 - 8	The average number of ICG molecules per antibody. This can be determined spectrophotometrically.

III. Experimental Protocols

A. Materials and Reagents

- Antibody of interest (purified, in an amine-free buffer such as PBS)
- TCO-NHS ester (e.g., TCO-PEG4-NHS)
- ICG-Tetrazine
- Reaction Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.0-8.5
- Quenching Solution: 1 M Tris-HCl, pH 8.0
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Phosphate-Buffered Saline (PBS), pH 7.4
- Desalting columns or Size-Exclusion Chromatography (SEC) system for purification
- UV-Vis Spectrophotometer

B. Protocol 1: Antibody-TCO Modification

This protocol describes the covalent attachment of TCO moieties to the antibody.

- Antibody Preparation:
 - Ensure the antibody is in an amine-free buffer (e.g., PBS). If the antibody solution contains primary amines (e.g., Tris buffer), perform a buffer exchange into PBS.
 - Adjust the antibody concentration to 1-5 mg/mL in the reaction buffer (pH 8.0-8.5).
- TCO-NHS Ester Preparation:
 - Immediately before use, dissolve the TCO-NHS ester in anhydrous DMSO to a stock concentration of 10 mM.
- Conjugation Reaction:

- Add the desired molar excess of the TCO-NHS ester solution to the antibody solution. For example, for a 10-fold molar excess, add the appropriate volume of the 10 mM TCO-NHS stock.
- Gently mix the reaction and incubate for 1-3 hours at room temperature with gentle stirring or rotation.
- Quenching (Optional):
 - To quench any unreacted TCO-NHS ester, you can add the quenching solution to a final concentration of 50-100 mM and incubate for an additional 15-30 minutes.
- Purification:
 - Remove excess, unreacted TCO-NHS ester and byproducts by purifying the TCO-modified antibody using a desalting column or SEC. The purified TCO-antibody is now ready for the next step.

C. Protocol 2: ICG-Tetrazine Click Reaction

This protocol details the bioorthogonal reaction between the TCO-modified antibody and ICG-tetrazine.

- ICG-Tetrazine Preparation:
 - Prepare a stock solution of ICG-tetrazine in DMSO. The concentration will depend on the specific product.
- Click Reaction:
 - To the purified TCO-modified antibody solution, add a slight molar excess (e.g., 1.5-5 equivalents) of the ICG-tetrazine stock solution.
 - Incubate the reaction mixture for 30-90 minutes at room temperature, protected from light.
- Purification of ICG-Antibody Conjugate:

- Purify the final ICG-antibody conjugate from excess ICG-tetrazine and any reaction byproducts using a desalting column or SEC.

D. Protocol 3: Characterization of the ICG-Antibody Conjugate

- Spectrophotometric Analysis:

- Measure the absorbance of the purified ICG-antibody conjugate at 280 nm (for the antibody) and at the maximum absorbance of ICG (typically around 780-800 nm).
- The Degree of Labeling (DOL), which is the average number of ICG molecules per antibody, can be calculated using the Beer-Lambert law.

Equation for DOL Calculation:
$$DOL = (A_{max_ICG} / \epsilon_{ICG}) / [(A_{280} - (A_{max_ICG} * CF)) / \epsilon_{Ab}]$$

Where:

- A_{max_ICG} = Absorbance of the conjugate at the ICG maximum wavelength.
 - ϵ_{ICG} = Molar extinction coefficient of ICG at its maximum absorbance.
 - A_{280} = Absorbance of the conjugate at 280 nm.
 - CF = Correction factor for the absorbance of ICG at 280 nm.
 - ϵ_{Ab} = Molar extinction coefficient of the antibody at 280 nm.
- Functional Analysis:
 - Assess the immunoreactivity of the ICG-antibody conjugate using methods such as ELISA or flow cytometry to ensure that the conjugation process has not compromised the antibody's binding affinity to its target antigen.

IV. Signaling Pathways and Logical Relationships

Chemical Reaction Diagram

Caption: The inverse-electron-demand Diels-Alder (IEDDA) reaction between TCO and tetrazine.

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